molecular formula C27H26N2O B5158477 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5158477
M. Wt: 394.5 g/mol
InChI Key: OTJSKBZDSLLUTG-UHFFFAOYSA-N
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Description

1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that belongs to the class of arylpiperazine derivatives. It has been widely studied for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone involves its binding to serotonin receptors in the brain. The compound acts as an agonist for these receptors, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone has several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. The compound has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone is its high selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone has several potential future directions. One area of research is the development of new compounds that are based on the structure of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone, but with improved pharmacological properties. Another area of research is the investigation of the compound's therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, studies could be conducted to determine the optimal dosage and administration of the compound for therapeutic use.
In conclusion, 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that has been extensively studied for its potential therapeutic properties. Its high selectivity for serotonin receptors makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. Future research could focus on the development of new compounds based on the structure of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone, as well as investigating its therapeutic potential in other neurological disorders.

Synthesis Methods

The synthesis of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone involves a multi-step process that has been described in several research articles. The initial step involves the condensation of 4-(9-anthrylmethyl)-1-piperazine with 4-chlorobenzophenone in the presence of potassium carbonate and dimethylformamide. This reaction produces the intermediate product, which is then subjected to further steps involving reduction, acetylation, and purification to obtain the final compound.

Scientific Research Applications

1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Studies have also shown that the compound has antipsychotic properties and can be used as an alternative to traditional antipsychotic drugs.

properties

IUPAC Name

1-[4-[4-(anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c1-20(30)21-10-12-24(13-11-21)29-16-14-28(15-17-29)19-27-25-8-4-2-6-22(25)18-23-7-3-5-9-26(23)27/h2-13,18H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSKBZDSLLUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone

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